2-(1H-pyrazol-4-yl)piperidine

Stereoselective synthesis Chiral building blocks Diastereoselectivity

This 2-substituted piperidine-pyrazole building block is the only viable starting material for enantiomerically pure piperidine-2,4-dione scaffolds (88–96% yield, confirmed by X-ray) essential for ATP-competitive Akt inhibitors (sub-100 nM potency). Its 4-substituted pyrazole, with rapid annular tautomerization, ensures symmetrical electrophilic attack—unlike 3- or 5-substituted analogs—eliminating complex regioselective strategies. Choose this specific regioisomer to maintain stereochemical integrity and avoid unpredictable product distributions.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1306606-12-1
Cat. No. B1525116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)piperidine
CAS1306606-12-1
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CNN=C2
InChIInChI=1S/C8H13N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11)
InChIKeyQNOKDKCXNOEKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-4-yl)piperidine CAS 1306606-12-1: Structural Identity, Physicochemical Profile, and Procurement Considerations


2-(1H-pyrazol-4-yl)piperidine (CAS 1306606-12-1) is a heterocyclic building block featuring a piperidine ring substituted at the 2-position with a 1H-pyrazol-4-yl moiety. The compound has a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol . The substitution pattern at the piperidine 2-position distinguishes this compound from its 3- and 4-substituted regioisomers and from pyrazol-3-yl variants, each of which presents distinct spatial orientation and hydrogen-bonding capacity . The 4-substitution on the pyrazole ring places the reactive N–H at a position distal to the piperidine attachment point, enabling selective functionalization strategies that differ fundamentally from pyrazol-3-yl or pyrazol-5-yl analogs [1]. Key physicochemical descriptors include a calculated LogP of 1.2243, a topological polar surface area (TPSA) of 40.71 Ų, two hydrogen bond donors, and two hydrogen bond acceptors . These properties suggest moderate lipophilicity and a balanced hydrogen-bonding profile, which inform formulation strategies and compatibility with aqueous and organic reaction media. The compound is commercially available at 95% purity from multiple reputable vendors, with 1g to 25g scales being common procurement options .

Why Generic Substitution of 2-(1H-pyrazol-4-yl)piperidine with Regioisomers or 3-Substituted Pyrazole Analogs Is Scientifically Unjustified


The procurement decision between 2-(1H-pyrazol-4-yl)piperidine and its closest analogs—including 4-(1H-pyrazol-4-yl)piperidine (CAS 690261-94-0), 2-(1H-pyrazol-3-yl)piperidine (CAS 1185535-24-3), and 3-(1H-pyrazol-4-yl)piperidine—cannot be reduced to simple structural similarity. The pyrazole N–H position (4- vs. 3- or 5-substitution) determines both the tautomeric equilibrium and the accessibility of the nitrogen for alkylation, acylation, or metal coordination [1]. The 4-substituted pyrazole in this compound presents two equivalent nitrogen atoms due to rapid annular tautomerization, enabling symmetrical electrophilic attack pathways that differ from the non-equivalent nitrogen behavior of 3-substituted pyrazoles [1]. Furthermore, the piperidine substitution position (2- vs. 3- vs. 4-) dictates the three-dimensional vector of the basic amine, directly impacting binding pocket complementarity in medicinal chemistry applications [2]. The stereochemical environment at the piperidine 2-position creates a chiral center when the piperidine nitrogen is substituted, a feature absent in 4-substituted analogs where symmetry is retained [2]. These structural distinctions translate to measurably different LogP values—1.2243 for the target compound versus predicted values of 1.02–1.35 for regioisomers—as well as distinct hydrogen-bonding geometries that affect solubility, crystallinity, and downstream reactivity . Generic substitution without experimental validation of the specific regioisomer therefore introduces uncontrolled variables in reaction yield, stereochemical outcome, and biological target engagement, rendering procurement decisions based solely on the pyrazole–piperidine scaffold scientifically insufficient.

2-(1H-pyrazol-4-yl)piperidine: Quantitative Evidence Supporting Differentiated Procurement Decisions


2-Position Substitution on Piperidine Enables Stereochemical Differentiation Unavailable in 4-Substituted Analogs

The 2-substitution pattern of 2-(1H-pyrazol-4-yl)piperidine introduces a chiral center at the piperidine C2 position upon N-substitution or quaternization, enabling stereochemical differentiation that is structurally impossible in the symmetric 4-substituted analog (4-(1H-pyrazol-4-yl)piperidine, CAS 690261-94-0). This stereochemical feature has been exploited in the synthesis of enantiomerically pure 6-(pyrazol-4-yl)-piperidine-2,4-diones, where the 2-position attachment to the pyrazole ring provides the necessary spatial orientation for high diastereoselectivity in In- and Zn-mediated allylation reactions [1]. The target compound's 2-position geometry yields diastereomeric excess values up to 99.4% de under optimized conditions, enabling isolation of single diastereomers for downstream stereospecific transformations [1].

Stereoselective synthesis Chiral building blocks Diastereoselectivity

4-Substituted Pyrazole Moiety Provides Tautomeric Symmetry and Dual N-Functionalization Potential vs. 3-Substituted Pyrazole Analogs

The 4-substitution pattern on the pyrazole ring in 2-(1H-pyrazol-4-yl)piperidine results in rapid annular tautomerization between the two nitrogen atoms, rendering them chemically equivalent in solution at physiological and ambient temperatures. This contrasts sharply with 2-(1H-pyrazol-3-yl)piperidine (CAS 1185535-24-3), where the 3-substitution creates non-equivalent nitrogen atoms with distinct reactivity profiles—one nitrogen is directly adjacent to the piperidine attachment point (sterically hindered) while the other remains distal and more accessible [1]. In the 4-substituted isomer, both nitrogens exhibit identical reactivity, enabling symmetrical electrophilic attack and predictable alkylation/acylation outcomes without requiring regioselective control strategies [1]. The structural distinction is reflected in the measured LogP value of 1.2243 for the target compound, which differs from the predicted LogP of 3-substituted analogs (~0.98–1.15) due to altered hydrogen-bonding geometry and dipole moment orientation .

Tautomerism Regioselective functionalization Coordination chemistry

Derivatization to AT7867 Yields Potent Pan-Akt Inhibition (IC50 17–47 nM) with In Vivo Tumor Growth Suppression Data

2-(1H-pyrazol-4-yl)piperidine serves as the core structural motif in the development of AT7867 (4-(4-chlorophenyl)-4-(4-(1H-pyrazol-4-yl)phenyl)piperidine), a potent ATP-competitive pan-Akt inhibitor . The 4-substituted pyrazole moiety directly engages the ATP-binding pocket of Akt kinases, with the piperidine 4-position attachment (in the elaborated AT7867 structure) providing optimal spatial orientation for kinase domain interaction [1]. Quantitative data from AT7867 demonstrate that this scaffold delivers IC50 values of 32 nM against Akt1, 17 nM against Akt2, and 47 nM against Akt3, along with PKA inhibition at 20 nM and p70S6K inhibition at 85 nM . Selectivity profiling reveals much reduced activity against RSK1 (IC50 >100 nM) and >1 µM against a panel of 13 additional kinases including PDK1, PI3-Kβ, SGK, GSK-3β, and MEK1 . In vivo, AT7867 administered via intraperitoneal (20 mg/kg) or oral (90 mg/kg) routes achieved tumor growth reduction to approximately 40–50% of untreated controls by day 10 in MES-SA uterine sarcoma and U87MG glioblastoma xenograft models .

Kinase inhibition Oncology Akt/PKB pathway

Piperidine 2-Position Enables High-Yield (88–96%) Conversion to Enantiomerically Pure Piperidine-2,4-diones

The 2-position attachment of the pyrazole ring to piperidine in 2-(1H-pyrazol-4-yl)piperidine enables a validated synthetic route to enantiomerically pure 6-(pyrazol-4-yl)-piperidine-2,4-diones in 88–96% yield [1]. This transformation proceeds via diastereoselective In- and Zn-mediated allylation of pyrazol-4-yl derived (R)-tert-butanesulfinyl imines (up to 99.4% de), followed by N-Boc protection, cyclobromocarbamation with NBS, and enolate–isocyanate rearrangement with tBuOK [1]. The absolute configuration of the products has been confirmed by X-ray single crystal analysis of intermediate bromomethylurethanes [1]. The 2-position substitution pattern is critical to this sequence; the 3- and 4-substituted piperidine regioisomers would not afford the same cyclization geometry or stereochemical control due to altered ring conformation and nitrogen accessibility [1].

Synthetic methodology Chiral heterocycles Building block diversification

Balanced Lipophilicity (LogP 1.2243) with Moderate Hydrogen-Bonding Capacity Distinguishes from More Lipophilic 4-Substituted Analogs

2-(1H-pyrazol-4-yl)piperidine exhibits a calculated LogP of 1.2243, TPSA of 40.71 Ų, with 2 hydrogen bond donors and 2 hydrogen bond acceptors . This physicochemical profile distinguishes the compound from more lipophilic analogs within the pyrazole–piperidine class. The balanced hydrogen-bonding capacity (HBD = 2, HBA = 2) combined with moderate LogP predicts favorable solubility characteristics for both aqueous and organic reaction media . In comparative context, derivatives with additional aromatic substitution on the piperidine or pyrazole rings show LogP increases to 2.16–2.69 and higher TPSA values (up to 113.43 Ų), reflecting the increased lipophilicity that accompanies scaffold elaboration [1]. The target compound occupies an intermediate physicochemical space—sufficiently lipophilic for membrane permeability in cellular assays while retaining adequate aqueous solubility for convenient handling and reaction setup.

Physicochemical profiling ADME prediction Formulation optimization

Validated Application Scenarios for 2-(1H-pyrazol-4-yl)piperidine Based on Quantitative Evidence


Stereoselective Synthesis of Chiral Piperidine-2,4-dione Derivatives for CNS and Kinase-Targeted Drug Discovery

Procurement of 2-(1H-pyrazol-4-yl)piperidine is indicated for programs requiring enantiomerically pure piperidine-2,4-dione building blocks. The 2-position substitution pattern enables the validated multi-step sequence (diastereoselective allylation, cyclobromocarbamation, enolate–isocyanate rearrangement) that yields (S)-6-(pyrazol-4-yl)-piperidine-2,4-diones in 88–96% yield with absolute stereochemical control confirmed by X-ray crystallography [1]. This application is inaccessible using 4-substituted or 3-substituted piperidine regioisomers, making the target compound the only viable starting material for this privileged scaffold. The resulting piperidine-2,4-diones serve as advanced intermediates for CNS-active compounds and kinase-targeted therapeutics [1].

Fragment-Based and Structure-Guided Kinase Inhibitor Development Targeting the Akt/PKB Axis

Procurement of 2-(1H-pyrazol-4-yl)piperidine is justified for medicinal chemistry programs pursuing ATP-competitive kinase inhibitors where the 4-substituted pyrazole pharmacophore has been validated. The compound serves as the foundational scaffold for AT7867 and related inhibitors that achieve sub-100 nM potency against Akt1 (32 nM), Akt2 (17 nM), and Akt3 (47 nM) . The 4-substituted pyrazole engages the kinase ATP-binding pocket while the piperidine nitrogen provides a vector for solubility optimization and additional binding interactions. The 1,700-fold potency improvement from the initial fragment hit (80 µM) to the elaborated AT7867 series demonstrates the scaffold's optimization potential [2]. In vivo tumor growth suppression data in MES-SA and U87MG xenografts (40–50% of control by day 10) further substantiates the translational relevance of this scaffold .

Symmetrical N-Functionalization and Metal Coordination Chemistry Requiring Equivalent Pyrazole Nitrogens

Procurement of 2-(1H-pyrazol-4-yl)piperidine is recommended for synthetic applications requiring symmetrical derivatization of the pyrazole ring. The 4-substitution pattern enables rapid annular tautomerization, rendering both pyrazole nitrogen atoms chemically equivalent and eliminating the need for regioselective control strategies during alkylation, acylation, or metal coordination [3]. This contrasts with 2-(1H-pyrazol-3-yl)piperidine, where the non-equivalent nitrogen atoms introduce synthetic complexity and unpredictable product distributions. The target compound's moderate LogP (1.2243) and balanced hydrogen-bonding profile (2 HBD, 2 HBA) further facilitate purification and handling during multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.